Field: Organic Chemistry
Application: 2-Cyano-3-methyl-2-butenoic Acid is used as a precursor in reactions leading to the construction of heterocycles . It’s particularly useful in the synthesis of uncommon heterocycles such as thiadiazole, oxadiazole, fused heterocycles, and some seven- and eight-membered heterocycles .
Method of Application: The substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile. Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .
Results: Reactions of cyanoacetic acid hydrazide with numerous reactants (nucleophiles and electrophiles) are used in synthesis of a variety of polyfunctional heterocyclic compounds of biological interest .
Field: Material Science and Renewable Energy
Application: 2-Cyano-3-methyl-2-butenoic Acid is used as a dye in DSSCs . The dye is used as a sensitizer, which is a key component in DSSCs.
Method of Application: The DSSC was made using commercial P25 TiO2 material as photoanode, 2-cyano 3- (4-diphenylaminophenyl) prop 2-enoic acid dye as sensitizer, I-/I3- as electrolyte and Platinum (Pt) used as counter electrode .
2-Cyano-3-methyl-2-butenoic acid, with the chemical formula C6H7NO2 and a molecular weight of 125.128 g/mol, is a compound characterized by its unique structure featuring a cyano group and a double bond. It is commonly represented by the IUPAC name 2-cyano-3-methylbut-2-enoic acid and has the CAS Number 759-21-7. The compound exists in various forms, including as a solid or in solution, and is notable for its potential applications in organic synthesis and medicinal chemistry .
Research indicates that 2-cyano-3-methyl-2-butenoic acid exhibits biological activities that make it of interest in pharmacological studies. Its derivatives have been investigated for potential anti-inflammatory and anti-cancer properties. The compound's ability to interact with biological targets suggests that it may play a role in drug development, particularly as a precursor for synthesizing bioactive molecules .
Several methods exist for synthesizing 2-cyano-3-methyl-2-butenoic acid:
The applications of 2-cyano-3-methyl-2-butenoic acid span various fields:
Studies exploring the interactions of 2-cyano-3-methyl-2-butenoic acid with other compounds indicate its potential role as a ligand in coordination chemistry. Its ability to form complexes with metal ions may enhance its utility in catalysis and materials development. Additionally, research into its interactions with biological systems is ongoing to elucidate its pharmacological potential .
Several compounds share structural similarities with 2-cyano-3-methyl-2-butenoic acid. Here are some notable examples:
The uniqueness of 2-cyano-3-methyl-2-butenoic acid lies in its specific combination of functional groups (cyano and carboxylic acid) and its geometric configuration, which provides distinct reactivity patterns not found in similar compounds. This makes it particularly valuable in organic synthesis and medicinal chemistry applications, where such characteristics are critical for developing new therapeutic agents .